Heptafluoro-1-iodopropane
Description
Nomenclature and Chemical Identity in Scholarly Contexts
In academic literature and chemical databases, heptafluoro-1-iodopropane (B26637) is identified by a variety of names and chemical identifiers. Its systematic IUPAC name is 1,1,1,2,2,3,3-heptafluoro-3-iodopropane. fishersci.se However, it is also commonly referred to as perfluoropropyl iodide, 1-iodoheptafluoropropane, and n-heptafluoropropyl iodide. chemimpex.com These synonyms are frequently used interchangeably in research publications.
The unequivocal identification of this compound in research is ensured by its unique CAS Registry Number, which is 754-34-7. aksci.com Its chemical structure is characterized by a three-carbon chain where all hydrogen atoms have been substituted by fluorine, with an iodine atom attached to one of the terminal carbons.
Below is a table summarizing the key chemical identifiers for this compound.
| Identifier | Value |
| IUPAC Name | 1,1,1,2,2,3,3-heptafluoro-3-iodopropane |
| Common Names | This compound, Perfluoropropyl iodide, 1-Iodoheptafluoropropane |
| CAS Number | 754-34-7 |
| Molecular Formula | C3F7I |
| Molecular Weight | 295.93 g/mol |
| SMILES | FC(F)(F)C(F)(F)C(F)(F)I |
| InChI Key | XTGYEAXBNRVNQU-UHFFFAOYSA-N |
Historical Context and Early Research Directions
The exploration of perfluoroalkyl iodides, including this compound, gained momentum in the mid-20th century as the unique properties of fluorinated compounds became increasingly apparent. Early synthetic routes involved the reaction of silver salts of perfluorocarboxylic acids with iodine; for instance, this compound was synthesized from silver heptafluorobutyrate and iodine. iu.edu
Initial research efforts were directed at understanding the fundamental reactivity of the carbon-iodine bond in the presence of the strongly electron-withdrawing heptafluoropropyl group. A significant area of early investigation was its use in the preparation of Grignard reagents (n-C3F7MgI), which are valuable intermediates for the introduction of the heptafluoropropyl moiety into various organic molecules.
Another pivotal area of early research was the use of this compound as a chain-transfer agent in telomerization reactions. sigmaaldrich.comscientificlabs.com In these processes, the compound reacts with unsaturated monomers, such as ethylene (B1197577) or tetrafluoroethylene (B6358150), to produce low molecular weight polymers, or telomers, with a heptafluoropropyl end-group. These studies were crucial for developing an understanding of the radical-mediated reactions of perfluoroalkyl iodides.
Significance in Fluorine Chemistry Research
The significance of this compound in fluorine chemistry is multifaceted. It is a primary precursor for the generation of the n-heptafluoropropyl radical (n-C3F7•). This radical species is a key intermediate in a multitude of chemical transformations, most notably in the perfluoroalkylation of organic substrates. The addition of the heptafluoropropyl group can impart desirable properties to organic molecules, such as increased thermal and chemical stability, and enhanced lipophilicity.
The carbon-iodine bond in this compound is relatively weak and can be cleaved homolytically under thermal or photochemical conditions, providing a clean and efficient source of the n-C3F7• radical. This has been exploited in numerous free-radical addition reactions to alkenes and alkynes, a fundamental method for constructing more complex fluorinated structures. cdnsciencepub.com
Furthermore, this compound plays a crucial role in organometallic chemistry beyond Grignard reagents. It is used in the synthesis of other organometallic compounds containing the heptafluoropropyl group, which in turn serve as reagents in a wide array of cross-coupling and nucleophilic substitution reactions.
Overview of Research Trajectories and Contemporary Relevance
The research applications of this compound have evolved and expanded significantly over the years. While its foundational roles in radical and organometallic chemistry remain central, contemporary research has explored its utility in more sophisticated and specialized areas.
In materials science , this compound is employed in the synthesis of fluorinated polymers and coatings. chemimpex.com These materials often exhibit unique surface properties, such as hydrophobicity and oleophobicity, making them suitable for applications ranging from self-cleaning surfaces to protective coatings for electronic components.
The electronics industry has also found applications for this compound in the manufacturing of high-performance materials, including specialized insulators and semiconductors. chemimpex.com The incorporation of the heptafluoropropyl group can enhance the dielectric properties and thermal stability of materials used in electronic devices.
More recently, the field of photocatalysis has opened new avenues for the application of this compound. tue.nl Light-mediated reactions utilizing this compound offer a green and efficient method for the perfluoroalkylation of organic molecules under mild conditions, often without the need for traditional and sometimes harsh chemical initiators.
The table below provides a summary of the key research applications of this compound.
| Research Area | Application of this compound |
| Organic Synthesis | Source of n-heptafluoropropyl radicals for addition reactions. |
| Organometallic Chemistry | Precursor for Grignard reagents and other organometallic compounds. |
| Polymer Chemistry | Chain-transfer agent in telomerization reactions. |
| Materials Science | Synthesis of fluorinated polymers and specialty coatings. chemimpex.com |
| Electronics | Development of high-performance insulating and semiconductor materials. chemimpex.com |
| Photocatalysis | Perfluoroalkylation of organic molecules under light-induced conditions. tue.nl |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2,2,3,3-heptafluoro-3-iodopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F7I/c4-1(5,2(6,7)8)3(9,10)11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGYEAXBNRVNQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)I)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F7I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061073 | |
| Record name | Heptafluoropropyl iodide | |
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Molecular Weight |
295.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
754-34-7, 27636-85-7 | |
| Record name | Perfluoropropyl iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=754-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,1,2,2,3,3,3-Heptafluoro-1-iodopropane | |
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| Record name | Propane, heptafluoroiodo- | |
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| Record name | Heptafluoro-1-iodopropane | |
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| Record name | Propane, 1,1,1,2,2,3,3-heptafluoro-3-iodo- | |
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| Record name | Heptafluoropropyl iodide | |
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| Record name | Heptafluoroiodopropane | |
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| Record name | Heptafluoro-1-iodopropane | |
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Synthetic Methodologies and Mechanistic Studies
Advanced Synthetic Routes for Heptafluoro-1-iodopropane (B26637)
This compound (CF3CF2CF2I) is a significant perfluoroalkyl iodide used in various synthetic applications. Its preparation involves several advanced methodologies, ranging from the transformation of propane (B168953) derivatives to the telomerization of fluoroalkenes.
One established method for synthesizing this compound involves the Hunsdiecker reaction, starting from a silver salt of a perfluorinated carboxylic acid. Specifically, silver heptafluorobutyrate can be treated with elemental iodine to yield this compound. In one documented procedure, 21.7 pounds of silver heptafluorobutyrate reacted with 19 pounds of iodine to produce the target compound with a yield of 63.7%. iu.edu
This reaction proceeds through the thermal decomposition of the silver salt in the presence of a halogen, leading to the formation of an unstable acyl hypohalite intermediate which then undergoes decarboxylation and subsequent iodination.
Table 1: Synthesis of this compound via Hunsdiecker Reaction
| Reactant 1 | Reactant 2 | Product | Yield |
|---|
The addition of iodine and a fluorine source across the double bond of a perfluorinated olefin is a primary route for producing perfluoroalkyl iodides. For the synthesis of the isomeric heptafluoro-2-iodopropane, the addition of iodine monofluoride (IF) to hexafluoropropene (B89477) is a key method. smolecule.com The mechanism of iodine monofluoride addition is noted to be highly regiospecific. dur.ac.uk
Similarly, iodine monochloride (ICl), a red-brown interhalogen compound, is a useful reagent in organic synthesis that adds across double bonds in alkenes to form chloro-iodo alkanes. wikipedia.org This reagent is prepared by passing chlorine gas through iodine crystals. wikipedia.orgyoutube.com While direct synthesis of this compound from a specific olefin and iodine isn't detailed in the provided sources, the principle of adding an iodine-halogen species across a perfluoroalkene double bond is a fundamental strategy in this class of synthesis. smolecule.comdur.ac.uk
This compound is a crucial precursor for the preparation of the corresponding perfluoropropyl Grignard reagent (n-C3F7MgI). Unlike typical Grignard preparations, the direct reaction of perfluoroalkyl iodides with magnesium metal is often challenging due to the high strength of the C-F bond. nih.gov
A more successful and widely used method is the metal-halogen exchange reaction. researchgate.netacs.org This involves reacting the perfluoroalkyl iodide with a pre-formed, more reactive Grignard reagent, such as ethylmagnesium bromide or phenylmagnesium bromide, at low temperatures (e.g., -70°C). researchgate.netacs.org The exchange between this compound and phenylmagnesium bromide has been shown to be rapid and quantitative. acs.org These perfluoroalkyl Grignard reagents are thermally stable at low temperatures and serve as valuable intermediates for creating a variety of other compounds. researchgate.netscilit.comacs.org For instance, they can react with water, carbon dioxide, and ketones to yield the corresponding perfluoroalkanes, perfluorocarboxylic acids, and perfluoroalkyl-substituted alcohols. researchgate.net
Table 2: Common Reactants for Perfluoropropyl Grignard Reagent Preparation via Exchange
| Perfluoroalkyl Halide | Exchange Reagent | Product |
|---|---|---|
| This compound | Phenylmagnesium bromide acs.org | n-Heptafluoropropylmagnesium bromide |
| This compound | Ethylmagnesium bromide researchgate.net | n-Heptafluoropropylmagnesium bromide |
Telomerization is an industrially significant process for producing perfluoroalkyl iodides. patsnap.com This reaction involves the addition of a "telogen," such as a perfluoroalkyl iodide, across multiple units of a "taxogen," which is typically a fluoroalkene like tetrafluoroethylene (B6358150) (TFE, CF2=CF2). patsnap.com
The general reaction is: RfI + nCF2=CF2 → Rf(CF2CF2)nI patsnap.com
This process allows for the synthesis of longer-chain perfluoroalkyl iodides from shorter ones. For example, pentafluoroethyl iodide can be reacted with tetrafluoroethylene to produce this compound (where n=1), nonafluoro-1-iodobutane (where n=2), and so on. The reaction is often conducted at elevated temperatures and pressures, and can be facilitated by catalysts such as copper powder. patsnap.com The use of a metal catalyst in a tubular reactor allows for the continuous and efficient production of these telomers at relatively low temperatures with fewer impurities. patsnap.com Heptafluoro-2-iodopropane has also been noted as a chain-transfer agent in the telomerization reactions of 1,1-difluoroethylene and tetrafluoroethylene. smolecule.com
Mechanistic Investigations of Formation Reactions
The formation of perfluoroalkyl iodides and their subsequent reactions often proceed through free-radical mechanisms. libretexts.org A chain reaction involving free radicals typically consists of three main stages: initiation, propagation, and termination. libretexts.org
Initiation: This step involves the generation of free radicals from a stable species. In the context of perfluoroalkyl iodide synthesis, this can be achieved thermally or photochemically, leading to the homolytic cleavage of a bond to form initial radicals. rsc.org
Propagation: In this stage, a radical reacts with a stable molecule to form a new product and another radical, which continues the chain. For example, a perfluoroalkyl radical (Rf•) can add to an alkene, and the resulting radical can then abstract an iodine atom from another molecule of RfI. rsc.org
Termination: This is the process where radicals are consumed, ending the chain reaction. This can occur by the combination of two radicals. libretexts.org
The photochemical reaction of heptafluoro-2-iodopropane with vinyl fluoride (B91410) and trifluoroethylene (B1203016) provides a clear example of a radical addition process. rsc.org The reaction is initiated by the photochemical cleavage of the C-I bond in heptafluoro-2-iodopropane, generating a heptafluoroisopropyl (B10858302) radical. This radical then adds to the fluoroalkene, followed by an iodine atom transfer from another molecule of heptafluoro-2-iodopropane to yield the final adduct and regenerate the radical. rsc.org Similarly, mechanistic studies of iodine/magnesium exchange reactions have confirmed a radical pathway for the formation of dialkylmagnesium reagents. nih.gov
Nucleophilic Addition Reactions in Fluoroalkyl Group Introduction
The introduction of the heptafluoropropyl group into organic molecules can be effectively achieved through nucleophilic addition reactions, where this compound serves as a key precursor to the nucleophilic heptafluoropropyl species. A prominent method involves the generation of a heptafluoropropyl Grignard reagent, which subsequently reacts with various electrophilic substrates, most notably carbonyl compounds.
The process typically begins with the formation of the Grignard reagent, heptafluoropropylmagnesium iodide (C₃F₇MgI), from this compound and magnesium metal in an ethereal solvent. This organometallic compound contains a highly nucleophilic heptafluoropropyl carbanion that readily attacks the electrophilic carbon of a carbonyl group.
The reaction of heptafluoropropylmagnesium iodide with aldehydes and ketones leads to the formation of secondary and tertiary alcohols, respectively, each incorporating the heptafluoropropyl moiety. For instance, the reaction with acetaldehyde, propionaldehyde, and butyraldehyde (B50154) yields the corresponding heptafluoropropyl-substituted secondary alcohols. rsc.org Similarly, the reaction with esters can produce tertiary alcohols, although under certain conditions, the reaction can be controlled to yield ketones. rsc.org
The versatility of this method allows for the synthesis of a wide range of heptafluoropropyl-containing compounds. The nucleophilic addition of the heptafluoropropyl Grignard reagent to various carbonyl compounds has been demonstrated with substrates such as aldehydes, ketones, and esters, providing access to a diverse array of fluorinated alcohols and ketones. rsc.orgresearchgate.net
A summary of representative nucleophilic addition reactions of heptafluoropropylmagnesium iodide with various carbonyl compounds is presented below.
| Carbonyl Substrate | Product Type | Reported Yield (%) |
|---|---|---|
| Acetaldehyde | Secondary Alcohol | 40-45 |
| Propaldehyde | Secondary Alcohol | 40-45 |
| Butyraldehyde | Secondary Alcohol | 40-45 |
| Ethyl Acetate (B1210297) | Tertiary Alcohol | ~10 |
| Ethyl Trifluoroacetate | Perfluoro-ketone | ~40 |
Influence of Reaction Conditions on Synthetic Outcomes (e.g., Temperature, Solvents, Catalysts)
The success and outcome of nucleophilic addition reactions involving this compound are highly dependent on the specific reaction conditions employed. Factors such as temperature, solvent, and the mode of addition of reactants play a crucial role in determining the product distribution and yield. rsc.org
Temperature: Low temperatures are critical for the stability of the heptafluoropropyl organometallic intermediates and for achieving good yields of the desired addition products. researchgate.net Reactions involving heptafluoropropyl Grignard reagents are typically conducted at temperatures ranging from -70°C to -50°C. rsc.orgresearchgate.net For example, the reaction of heptafluoropropylmagnesium iodide with aldehydes to form secondary alcohols is carried out at -50°C in butyl ether. rsc.org The preparation of perfluoroalkyl ketones from esters and perfluoroalkyl Grignard reagents is also performed at low temperatures, between –70 to –60 °C in diethyl ether, to prevent the reaction from proceeding to the tertiary alcohol. researchgate.net
Solvents: The choice of solvent is a significant factor in these synthetic methodologies. Ethereal solvents, such as diethyl ether and tetrahydrofuran (B95107) (THF), are commonly used for the formation and reaction of heptafluoropropyl Grignard reagents. researchgate.net The polarity of the solvent can influence the Schlenk equilibrium of the Grignard reagent, which in turn affects its reactivity. researchgate.net The nature of the solvent, for instance, tetrahydrofuran versus diethyl ether, has been found to impact the degree of halogen-metal exchange during the formation of perfluoroaliphatic Grignard reagents. researchgate.net Polar aprotic solvents are generally favored for enhancing the reactivity of nucleophiles. nih.gov
Mode of Addition: The order in which the reactants are combined can significantly influence the product distribution, particularly in reactions with esters. When an ester is added to an excess of the Grignard reagent, the formation of the tertiary alcohol is favored. rsc.org Conversely, adding the Grignard reagent to the ester can lead to higher yields of the ketone, as it prevents a high concentration of the Grignard reagent from being present to react with the initially formed ketone. rsc.org For instance, the addition of the Grignard reagent to ethyl acetate results in a significantly higher yield of the corresponding ketone (40%) compared to the reverse addition. rsc.org
The following table summarizes the influence of various reaction conditions on the synthetic outcomes of nucleophilic additions with this compound derivatives.
| Reaction Condition | Influence on Synthetic Outcome |
|---|---|
| Temperature | Low temperatures (-70°C to -50°C) are crucial for the stability of the organometallic intermediates and favor higher yields of the desired products. rsc.orgresearchgate.net |
| Solvent | Ethereal solvents like diethyl ether and THF are commonly used. The solvent polarity can affect the reactivity of the Grignard reagent. researchgate.net |
| Mode of Addition | The order of reactant addition can control the product distribution, especially in reactions with esters, influencing the ratio of ketone to tertiary alcohol. rsc.org |
| Catalysts | While not explicitly detailed for this compound nucleophilic additions in the provided context, related Grignard-type reactions can be influenced by catalysts, such as ruthenium(II) complexes in reactions involving alcohol surrogates. nih.gov |
Spectroscopic Characterization and Computational Chemistry
Spectroscopic Analysis of Heptafluoro-1-iodopropane (B26637) and Its Interactions
Spectroscopy offers a direct probe into the molecular structure, vibrational modes, and electronic energy levels of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the carbon framework and the environment of fluorine atoms in this compound (CF₃CF₂CF₂I).
¹⁹F NMR: Due to the 100% natural abundance and spin ½ nucleus of the ¹⁹F isotope, ¹⁹F NMR is particularly informative. The spectrum of this compound is expected to show three distinct signals, corresponding to the three chemically non-equivalent fluorine environments: the terminal trifluoromethyl group (-CF₃), the central difluoromethylene group (-CF₂-), and the difluoromethylene group bonded to iodine (-CF₂I). The chemical shifts of these groups are influenced by the electronegativity of the neighboring atoms and groups. The signal for the -CF₂I fluorine atoms would appear in a different region compared to the other -CF₂- group, which is adjacent to the highly electronegative -CF₃ group. Furthermore, complex spin-spin coupling (J-coupling) would be observed between the fluorine nuclei on adjacent carbon atoms, leading to splitting of these signals into multiplets.
¹³C NMR: The ¹³C NMR spectrum provides evidence for the three distinct carbon environments in the molecule (C-1, C-2, and C-3). Each carbon is coupled to the attached fluorine atoms, which splits the signals into characteristic multiplets. For instance, the signal for the -CF₃ carbon would be split into a quartet, while the signals for the -CF₂- and -CF₂I carbons would appear as triplets. The chemical shifts are significantly influenced by the attached electronegative fluorine and iodine atoms.
Table 1: Expected NMR Spectroscopic Features for this compound No specific experimental data from peer-reviewed sources was available at the time of this writing.
| Nucleus | Group | Expected Signal Multiplicity (due to F-F or C-F coupling) | Anticipated Chemical Shift Region |
|---|---|---|---|
| ¹⁹F | -CF₃ | Triplet | Distinct region for trifluoromethyl groups |
| ¹⁹F | -CF₂- | Multiplet | Shifted due to proximity to -CF₃ and -CF₂I |
| ¹⁹F | -CF₂I | Triplet | Influenced by the less electronegative iodine atom |
| ¹³C | -CF₃ | Quartet | Typical range for perfluorinated carbons |
| ¹³C | -CF₂- | Triplet | Typical range for perfluorinated carbons |
| ¹³C | -CF₂I | Triplet | Shifted due to the C-I bond |
Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule. The spectra of this compound are dominated by intense absorptions corresponding to the carbon-fluorine bond vibrations.
C-F Stretching Modes: Very strong and characteristic absorption bands are observed in the IR spectrum, typically in the 1100–1350 cm⁻¹ region. These bands are due to the symmetric and asymmetric stretching vibrations of the C-F bonds in the -CF₃ and -CF₂- groups.
C-C Stretching Modes: Vibrations corresponding to the stretching of the carbon-carbon single bonds appear at lower frequencies and are generally weaker than the C-F stretching bands.
C-I Stretching Mode: The stretching vibration of the carbon-iodine bond is found at a much lower wavenumber, typically in the range of 500-600 cm⁻¹. The position of this band can be sensitive to the conformation of the molecule and intermolecular interactions.
Photoelectron spectroscopy (PES) provides direct experimental measurement of the energy levels of molecular orbitals. cdnsciencepub.com Studies on this compound reveal the ionization potentials (IPs) associated with the removal of electrons from the highest occupied molecular orbitals (HOMOs). cdnsciencepub.com
The highest occupied orbitals are the non-bonding lone pair electrons localized on the iodine atom (5p orbitals). Due to spin-orbit coupling, the ion state that results from the removal of an electron from these orbitals is split into two states (²E₃/₂ and ²E₁/₂). This splitting results in two distinct bands in the photoelectron spectrum. cdnsciencepub.com The first, lower-energy band corresponds to the ²E₃/₂ state, while the second band corresponds to the ²E₁/₂ state. Ionizations from the C-F and C-C bonding orbitals occur at higher energies. cdnsciencepub.com
Table 2: Vertical Ionization Potentials of this compound Data sourced from The High Resolution Photoelectron Spectra of Some Iodoalkanes, Iodocycloalkanes, Iodoalkenes, and Fluoroiodohydrocarbons. cdnsciencepub.com
| Ionization Energy (eV) | Assignment (Ion State) | Orbital Character |
|---|---|---|
| 10.65 | ²E₃/₂ | Iodine 5p lone pair |
| 11.35 | ²E₁/₂ | Iodine 5p lone pair |
The electronic absorption spectrum of this compound in the ultraviolet-visible (UV-Vis) region is characterized by transitions involving the electrons of the carbon-iodine bond. Iodoalkanes typically exhibit a broad, moderately intense absorption band in the UV region, generally centered around 260-270 nm. This absorption is attributed to an n → σ* (non-bonding to anti-bonding) electronic transition. In this process, a non-bonding electron from a 5p orbital of the iodine atom is promoted to the anti-bonding (σ*) orbital of the C–I bond. The energy of this transition is low enough to be induced by UV light, and absorption of a photon can lead to the homolytic cleavage of the C–I bond, generating a heptafluoropropyl radical and an iodine radical. This photosensitivity is a key feature of the chemistry of iodoalkanes.
Computational Chemistry and Theoretical Studies
Theoretical calculations are essential for complementing experimental data and providing deeper insight into the electronic structure and reactivity of this compound.
Quantum chemical calculations are used to model the distribution of electron density in a molecule and to compute its molecular electrostatic potential (MEP) surface. uni-muenchen.de The MEP is a visual representation of the net electrostatic effect of a molecule's total charge distribution (electrons and nuclei) on a positive test charge at any point on the electron density surface. uni-muenchen.de It is a valuable tool for predicting intermolecular interaction sites. researchgate.net
For this compound, the MEP surface would show distinct regions:
Negative Potential: Regions of negative electrostatic potential (typically colored red or yellow) are located around the highly electronegative fluorine atoms. These areas are electron-rich and represent sites susceptible to attack by electrophiles.
Positive Potential (σ-hole): A key feature on the MEP surface of this compound is a region of positive electrostatic potential located on the iodine atom, directly opposite the C-I bond. This region, known as a "sigma-hole" (σ-hole), arises because the electron density of the iodine atom is drawn towards the C-I bond, leaving the outermost portion of the iodine atom (along the bond axis) electron-deficient. This localized positive region allows the iodine atom to act as a Lewis acid and engage in attractive, non-covalent interactions known as halogen bonds with electron-rich atoms (Lewis bases) like oxygen or nitrogen.
Density Functional Theory (DFT) for Molecular Structure and Interactions
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, molecular geometry, and noncovalent interactions of chemical systems. In the study of this compound (1-C₃F₇I), DFT calculations have been instrumental in supporting and interpreting experimental data, particularly concerning its interactions with other molecules.
Researchers have employed DFT to assess the strength and nature of halogen bonds formed between 1-C₃F₇I and Lewis bases, such as pyridine (B92270). researchgate.net These quantum chemical calculations help to elucidate changes in spectroscopic quantities observed through methods like Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net For instance, the M06-2X global hybrid functional, known for its effectiveness in predicting noncovalent interactions, has been utilized in such studies. researchgate.net
DFT calculations can predict key parameters of the halogen-bonded complexes, providing insight into their stability and the structural changes that occur upon complex formation. This theoretical approach is crucial for understanding how the electronic properties of the halocarbon and the nature of the solvent influence the formation and strength of these interactions. researchgate.net
Table 1: DFT Computational Parameters for Studying this compound Interactions
| Parameter | Description |
|---|---|
| Functional | M06-2X, a global hybrid functional parameterized for nonmetals and effective for noncovalent interactions. researchgate.net |
| Basis Set | 6-31G**, features 6 primitive Gaussians with valence orbitals composed of two different basis functions. researchgate.net |
| Solvation Model | Self-consistent reaction field (SCRF) calculations using the integral equation formalism for the polarizable continuum model (IEFPCM) to account for solvent effects. researchgate.net |
Molecular Orbital Calculations (e.g., Extended Hückel (EH) Theory)
Molecular orbital (MO) calculations provide a framework for understanding the distribution and energy of electrons within a molecule. The Extended Hückel (EH) theory, a semi-empirical quantum chemistry method developed by Roald Hoffmann, is a notable example. wikipedia.org Unlike the original Hückel method that only considers pi (π) orbitals, the EH method includes all valence sigma (σ) and π orbitals, making it more broadly applicable for determining molecular orbitals across a range of molecules, including halogenated compounds like this compound. wikipedia.orglibretexts.org
In the EH method, only valence electrons are considered. wikipedia.org The calculation involves constructing a Hamiltonian matrix using parametrized energies derived from atomic ionization potentials for the diagonal elements. wikipedia.org The off-diagonal elements are determined using an approximation like the Wolfsberg-Helmholz formula, which relates them to the diagonal elements and the overlap matrix element. wikipedia.org Diagonalizing the resulting matrix yields the energies (eigenvalues) and wavefunctions (eigenvectors) of the valence molecular orbitals. wikipedia.org
For this compound, an EH calculation would use a basis set composed of the valence atomic orbitals of carbon (2s, 2p), fluorine (2s, 2p), and iodine (5s, 5p). The results would provide a qualitative picture of the molecular orbital structure, helping to identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity, particularly in halogen bonding and charge transfer processes. libretexts.orgbeilstein-journals.org Although not typically used for precise geometry determination, the EH method is valuable for analyzing the relative energies of different molecular configurations. wikipedia.orgyoutube.com
Table 2: Valence Atomic Orbitals for Extended Hückel Calculation of this compound
| Atom | Valence Atomic Orbitals |
|---|---|
| Carbon (C) | 2s, 2pₓ, 2pᵧ, 2p₂ |
| Fluorine (F) | 2s, 2pₓ, 2pᵧ, 2p₂ |
Modeling of Halogen Bonding Interactions and Strength
This compound is a potent halogen bond (XB) donor. This interaction is a noncovalent force where the iodine atom acts as a Lewis acid, interacting with a Lewis base (an electron donor). researchgate.net The basis for this interaction is the region of positive electrostatic potential, known as a σ-hole, located on the iodine atom along the extension of the C-I covalent bond. beilstein-journals.org
The formation of halogen-bonded complexes between 1-C₃F₇I and various Lewis bases, such as pyridine, has been investigated using a combination of experimental techniques and computational modeling. researchgate.net Spectroscopic methods, including Raman, FTIR, and ¹⁹F NMR, are used to probe these interactions. researchgate.net For example, the ring breathing vibration of pyridine exhibits a blue shift upon the formation of a halogen bond with 1-C₃F₇I. researchgate.net
Computational models, particularly DFT, are essential for quantifying the strength of these interactions and correlating them with spectroscopic data. researchgate.net Theoretical calculations can predict vibrational frequency shifts that are in good agreement with experimental Raman spectra, confirming the formation of halogen-bonded complexes. rsc.orgnih.gov These models provide insight into the fundamental nature of halogen bonding and its effects on the participating molecules. nih.govnsf.gov The strength of the halogen bond is influenced by both the structure of the perfluoroalkyl iodide and the solvent in which the interaction occurs. researchgate.net
Analysis of Charge Transfer Mechanisms
A key feature of halogen bonding is the transfer of electron density from the halogen bond acceptor (Lewis base) to the halogen bond donor (Lewis acid). nih.gov In the case of this compound interacting with an electron donor, a charge-transfer complex is formed. researchgate.netnih.gov This phenomenon is central to the Mulliken description of intermolecular halogen bonds. beilstein-journals.org
Computational analyses are employed to investigate the mechanism of this charge transfer. Natural Electron Configuration (NEC) analysis, in conjunction with DFT, provides significant evidence of charge transfer from the acceptor molecule to the donor. rsc.orgnih.gov This transfer of charge is responsible for the observed changes in the vibrational frequencies of the complexed molecules. nih.gov
In related systems, such as heptafluoro-2-iodopropane interacting with azabenzenes, a specific charge flow mechanism has been proposed. rsc.orgnih.gov This mechanism involves the donated lone pair of electrons from the nitrogen atom of the Lewis base interacting with the σ* antibonding orbital of the C-I bond. beilstein-journals.org This interaction not only constitutes the halogen bond but also influences neighboring atoms, providing deeper insight into the fundamental nature of this noncovalent force. nih.gov The study of these charge transfer mechanisms is critical for applications in fields like supramolecular and organometallic chemistry. rsc.org
Advanced Applications in Organic Synthesis and Materials Science
Role as a Key Reagent in Fluorinated Compound Synthesis
The introduction of fluoroalkyl groups into organic molecules can dramatically alter their physical, chemical, and biological properties. Heptafluoro-1-iodopropane (B26637) is a key reagent for introducing the heptafluoropropyl group, which can enhance properties such as lipophilicity, thermal stability, and metabolic resistance in the target molecules.
This compound and its isomer serve as essential precursors in the creation of a wide array of fluorinated molecules designed for use in the pharmaceutical and agrochemical industries. smolecule.comatomfair.com The incorporation of the heptafluoropropyl moiety can lead to compounds with improved efficacy and stability. smolecule.com Many fluorine-containing organic compounds have been developed as functional materials, including pharmaceuticals and agrochemicals. nih.gov The unique properties conferred by the heptafluoropropyl group, such as increased lipophilicity and metabolic stability, make it a valuable component in the design of new bioactive molecules. smolecule.com
Methods have been developed to introduce the heptafluoro-2-propyl group, (CF₃)₂FC, into aliphatic chains using heptafluoro-2-iodopropane as a primary reagent. nih.govacs.orgsemanticscholar.org This process often involves the addition of the fluorinated group across carbon-carbon unsaturated bonds. acs.org Such reactions can be initiated by light or one-electron reducing agents, where the heptafluoro-2-propyl group is introduced as a radical species. nih.govacs.org
A novel approach utilizes 2H-heptafluoropropane as the source of the heptafluoro-2-propyl anion, which then undergoes nucleophilic addition to electron-deficient unsaturated compounds. nih.govsemanticscholar.org This method provides a direct pathway for incorporating the (CF₃)₂FC group into various aliphatic structures. semanticscholar.orgnih.gov
Table 1: Methods for Introducing the Heptafluoro-2-propyl Group
| Method | Reagent/Precursor | Mechanism | Target Substrate |
|---|---|---|---|
| Radical Addition | Heptafluoro-2-iodopropane | Radical | Carbon-carbon unsaturated bonds |
| Nucleophilic Addition | 2H-heptafluoropropane | Anionic | Electron-deficient unsaturated compounds |
The heptafluoroisopropylthio group, -SCF(CF₃)₂, is of growing interest in the development of bioactive molecules, particularly in the agrochemical sector for creating new pesticides. cas.cn A notable method for the heptafluoroisopropylthiolation of benzyl (B1604629) halides involves a system composed of hexafluoropropylene (HFP), cesium fluoride (B91410) (CsF), and elemental sulfur (S₈). cas.cn
In this reaction, HFP combines with a fluoride anion to generate the (CF₃)₂FC⁻ anion. This anion then reacts with sulfur to ultimately form the (CF₃)₂CFS⁻ anion, which acts as the nucleophile. cas.cn This species subsequently reacts with benzylic halides to yield the desired heptafluoroisopropylthiolated products. cas.cn The process is effective for a range of benzyl bromides, including those with electron-deficient, neutral, and electron-rich substituents. cas.cn
Development of Advanced Materials
The incorporation of the heptafluoropropyl group into polymers and other materials imparts a unique combination of properties, including enhanced thermal stability, chemical resistance, and specific surface characteristics like hydrophobicity. smolecule.comnbinno.com this compound and its isomers are therefore crucial in the synthesis of high-performance materials for demanding applications. nbinno.comnbinno.com
Heptafluoro-iodopropanes are utilized in the synthesis of specialized fluorinated polymers. smolecule.com These compounds can act as chain-transfer agents in telomerization reactions, which are critical for producing various fluoropolymers and intermediates. sigmaaldrich.com The resulting polymers exhibit improved properties such as high thermal stability, chemical resistance, and hydrophobicity. smolecule.com These characteristics make them ideal for creating advanced coatings that provide excellent water and oil repellency and superior wear resistance. nbinno.comnbinno.com The reactivity of the iodine atom allows for controlled polymerization and grafting, leading to materials with precisely engineered structures. nbinno.com
In the electronics industry, materials with specific dielectric properties and high thermal stability are essential for manufacturing high-performance components. nbinno.comnbinno.com Materials derived from heptafluoro-iodopropanes meet these requirements. The introduction of perfluoroalkyl groups can significantly enhance the performance of materials used in demanding electronic applications. nbinno.com Fluorinated polymers synthesized using these precursors are explored for various uses in electronics, including specialized membranes and coatings. smolecule.com
Table 2: Properties and Applications of this compound-Derived Materials
| Material Type | Key Properties | Industry Applications |
|---|---|---|
| Fluorinated Polymers | High thermal stability, chemical resistance | Advanced materials, specialty chemicals |
| Specialty Coatings | Hydrophobicity, oil repellency, wear resistance | Protective coatings |
| Electronic Materials | Desirable dielectric properties, thermal stability | High-performance electronic components, membranes |
Modification of Surface Properties in Organic Compounds
The covalent attachment of perfluoroalkyl chains, such as the heptafluoropropyl group from this compound, is a highly effective strategy for modifying the surface properties of organic materials. One prominent example is the functionalization of carbon nanomaterials like graphene and single-walled carbon nanotubes (SWNTs).
Through a radical addition mechanism, this compound and similar perfluoroalkyl iodides can be grafted onto the surface of these materials. d-nb.inforesearchgate.net This process fundamentally alters the surface energy and chemical affinity of the substrate. Research has shown that the resulting perfluoroalkylated graphene exhibits significantly enhanced dispersibility in specific solvents, such as chloroform, compared to the unfunctionalized starting material. d-nb.info This modification is a direct result of altering the surface interactions from the native carbon lattice to those dominated by the fluorinated chains. The introduction of these fluorinated moieties can impart valuable properties such as hydrophobicity, oleophobicity, and chemical inertness, which are critical for developing advanced composites, lubricants, and specialized coatings. d-nb.info
Applications in Halogen Bonding Chemistry
The iodine atom in this compound is highly electron-deficient due to the strong inductive effect of the adjacent perfluorinated alkyl chain. This creates a region of positive electrostatic potential on the iodine atom, known as a σ-hole, allowing it to act as a potent halogen bond (XB) donor. nsf.gov This non-covalent interaction is directional and has become a powerful tool in various chemical disciplines.
This compound readily forms halogen-bonded complexes with a variety of Lewis bases (halogen bond acceptors). A well-studied example is its interaction with pyridine (B92270). researchgate.net The formation of the C₃F₇-I···N halogen bond can be detected and quantified using spectroscopic methods such as FTIR and ¹⁹F NMR. researchgate.netresearchgate.net Upon complex formation, the ring breathing vibration of pyridine undergoes a blue shift, providing clear evidence of the interaction. researchgate.net
The strength and stability of these complexes are influenced by the surrounding medium. Studies have determined the equilibrium constants (K) for the formation of the this compound-pyridine complex in various solvents, demonstrating the role of the solvent in modulating the strength of the halogen bond. researchgate.net
Binding Constants for the this compound :: Pyridine Complex in Various Solvents
| Solvent | Equilibrium Constant (K / M⁻¹) |
|---|---|
| Cyclohexane | 1.13 |
| Hexane | 0.96 |
| Chloroform | 0.43 |
| Acetone | 0.29 |
| Acetonitrile | 0.17 |
Halogen bonding is a cornerstone of supramolecular chemistry, enabling the construction of ordered, multi-component structures through predictable non-covalent interactions. This compound is an excellent building block in this context. Its interaction with complementary halogen bond acceptors, like pyridine, leads to the formation of discrete supramolecular complexes. nsf.gov
Furthermore, NMR dilution experiments have provided evidence that this compound can engage in self-assembly even in its pure form. These studies support the existence of intermolecular self-halogen bonding, where the iodine atom of one molecule interacts with a fluorine atom or another region of negative potential on a neighboring molecule. researchgate.net This capacity for self-interaction is a fundamental aspect of self-assembly, driving the organization of molecules into larger, non-covalently bonded structures.
The halogen bond involving this compound can be strategically used to activate the C-I bond and direct chemical reactivity. By forming a halogen-bond complex with a Lewis base, such as an amine or potassium tert-butoxide, the C-I bond is weakened. nih.govresearchgate.net This interaction facilitates the homolytic cleavage of the bond under mild conditions, often promoted by visible light or even sunlight, to generate a heptafluoropropyl radical (n-C₃F₇•). nih.govnih.govnih.gov
This method of radical generation is highly valuable as it avoids the need for harsh reagents or expensive transition metal or photoredox catalysts. nih.gov The resulting heptafluoropropyl radical is a key intermediate that can participate in a wide range of synthetic transformations, including:
Perfluoroalkylation of alkenes and alkynes nih.gov
C-H perfluoroalkylation of electron-rich arenes and heteroarenes nih.gov
α-sp³ C-H amidation of ethers nih.govresearchgate.net
In this context, the halogen bond acts as a directing tool, initiating a specific chemical pathway by activating the perfluoroalkyl iodide in a controlled manner. nih.gov
Environmental and Toxicological Research Perspectives
Environmental Fate and Behavior Studies
Research into the environmental fate of heptafluoro-1-iodopropane (B26637) reveals a compound with distinct atmospheric behavior, primarily dictated by its chemical structure.
This compound is characterized by a short atmospheric lifetime. Due to the presence of a weak carbon-iodine (C-I) bond, the molecule is highly susceptible to photolysis. When released at ground level, it is readily destroyed by sunlight. This process is rapid, with an estimated atmospheric lifetime of approximately two days. The primary atmospheric degradation pathway is the cleavage of the C-I bond, which prevents the compound from persisting long enough to reach the stratosphere. This short lifespan significantly lowers its global warming potential (GWP) compared to many other fluorinated compounds.
Due to its rapid photolytic degradation in the atmosphere, this compound exhibits low persistence in this environmental compartment. However, comprehensive data on its persistence and mobility in other environmental compartments, such as soil and water, is not widely available in scientific literature. fishersci.no Its potential for long-range transport is considered minimal because of its swift breakdown in the presence of sunlight.
This compound and other fluoroiodocarbons (FICs) have been described as "anti-VOCs" (Volatile Organic Compounds). This is because their atmospheric degradation can contribute to the reduction of ground-level ozone, a primary component of smog. The photolysis of this compound releases iodine atoms, which can interfere with the chemical reactions that produce tropospheric ozone. This characteristic suggests a potential application for such compounds in the remediation of air quality in polluted urban environments.
Toxicological Assessment and Safety Research
Toxicological studies have been conducted to assess the safety profile of this compound, with a particular focus on acute inhalation toxicity and cardiac effects.
Investigations into the acute toxicity of this compound have been performed on animal models. While comprehensive toxicological data remains limited, one study determined the concentration necessary to cause lethality in 50% of a mouse population over a 2-hour exposure period (LC50). The results indicate a relatively high concentration is required, suggesting a degree of acute inhalation safety. It is noted, however, that the toxicological properties of the compound have not been fully investigated. fishersci.com
Acute Inhalation Toxicity of this compound
| Test Animal | Exposure Duration | LC50 Value (gas volume) | LC50 Value (by weight) |
|---|---|---|---|
| Mouse | 2 hours | 3.1% | 250,000 ppm |
Cardiac sensitization is the potential for a substance to make the heart more sensitive to the effects of adrenaline (epinephrine), which can lead to arrhythmias. This is a critical toxicological endpoint for compounds intended for use in applications where high concentrations might be inhaled. Studies have shown that numerous halocarbons can sensitize the heart to epinephrine. nih.gov
Research using a beagle dog model, a standard for cardiac sensitization testing, has demonstrated that this compound is a potent cardiac sensitizer. In these studies, dogs were exposed to various concentrations of the compound and then challenged with an intravenous injection of adrenaline. This research is vital for understanding the potential risks associated with acute exposure.
Cardiac Sensitization of this compound in Beagle Dogs
| Exposure Concentration (% v/v in air) | Observed Effect with Adrenaline Challenge |
|---|---|
| 0.1% | Multifocal ventricular ectopic beats observed in one dog |
| 0.2% | No cardiac sensitization reported in the study |
| 0.4% | Multifocal ventricular ectopic beats observed in one dog |
Genotoxicity Evaluations
Genotoxicity assessment is a critical component of chemical safety evaluation, aimed at identifying substances that can induce genetic damage. service.gov.uk A standard battery of tests is typically employed to screen for potential mutagens and carcinogens. nih.gov This generally involves a combination of in vitro assays to detect various types of genetic damage. nih.gov For a compound like this compound, the initial stage of testing would likely involve the following core assays. service.gov.uknano-lab.com.tr
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used initial screening method to assess the mutagenic potential of a chemical. eurofins.com.auwikipedia.org It utilizes specific strains of bacteria, such as Salmonella typhimurium and Escherichia coli, which have pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan). nib.simicrobiologyinfo.com The principle of the test is to detect whether a substance can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a medium lacking that amino acid. fda.govre-place.be
The assay is conducted both with and without an external metabolic activation system (e.g., a rat liver fraction, S9), as some chemicals only become mutagenic after being metabolized. nib.si A positive result, indicated by a significant, dose-dependent increase in the number of revertant colonies compared to a control group, suggests that the substance is a mutagen. re-place.be
| Tester Strain | Number of Revertant Colonies per Plate | |||
|---|---|---|---|---|
| Control (Vehicle) | Concentration 1 | Concentration 2 | Concentration 3 | |
| TA98 (-S9) | 25 | 28 | 30 | 27 |
| TA98 (+S9) | 30 | 35 | 65 | 150 |
| TA100 (-S9) | 120 | 125 | 130 | 128 |
| TA100 (+S9) | 130 | 138 | 145 | 155 |
In Vitro Mammalian Chromosomal Aberration Test
This test is designed to identify agents that cause structural damage to chromosomes (clastogenicity) in cultured mammalian cells. nucro-technics.comoecd.org Cell lines, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are exposed to the test substance for both short and long durations, with and without metabolic activation. nucro-technics.comcriver.com
Following exposure, the cells are treated with a substance that arrests cell division at the metaphase stage. oecd.org The chromosomes are then harvested, stained, and analyzed microscopically for structural abnormalities, such as chromosome or chromatid breaks and exchanges. criver.comeurofins.de A significant increase in the percentage of cells with chromosomal aberrations compared to controls indicates a clastogenic potential. eurofins.de Evidence of chromosomal damage is a concern as it is associated with carcinogenesis and genetic diseases. nucro-technics.com
| Treatment Condition | Concentration | Total Cells Scored | Cells with Aberrations (%) | Types of Aberrations Noted |
|---|---|---|---|---|
| -S9, Short Exposure | Control | 200 | 1.5 | Chromatid Gaps |
| -S9, Short Exposure | Low | 200 | 2.0 | Chromatid Gaps |
| +S9, Short Exposure | Control | 200 | 2.0 | Chromatid Gaps |
| +S9, Short Exposure | High | 200 | 15.0 | Breaks, Exchanges |
Reproductive Toxicity Studies
Developmental and Reproductive Toxicology (DART) studies are essential for assessing the effects of a substance on all aspects of the reproductive cycle. frontagelab.compremier-research.com These studies are designed to detect adverse effects on fertility, pregnancy, and development of the offspring. researchgate.net Standardized protocols, such as those outlined in OECD Test Guidelines, are followed to ensure data quality and comparability. oecd.orgiitri.org
A comprehensive evaluation typically involves a multi-generational study design. For instance, the OECD Guideline 421 (Reproduction/Developmental Toxicity Screening Test) provides initial information on potential effects. nih.govoecd.org More extensive studies, like the Extended One-Generation Reproductive Toxicity Study (OECD Guideline 443), evaluate pre- and postnatal developmental effects and systemic toxicity in both parents and offspring. nih.gov
Key endpoints evaluated in these studies include:
Parental Effects: Gonadal function, mating behavior, conception rates, and gestation length. nih.gov Detailed histopathology of reproductive organs is also a critical component. slideshare.net
Developmental Effects: Embryonic and fetal survival, growth, and the presence of any structural abnormalities or malformations. fda.gov
Postnatal Effects: Offspring viability, growth, functional development (e.g., neurobehavioral assessments), and sexual maturation. criver.com
| Endpoint Category | Specific Parameter Measured | Control Group | Low-Dose Group | High-Dose Group |
|---|---|---|---|---|
| Male Fertility | Mating Index (%) | 95 | 92 | 94 |
| Sperm Motility (%) | 85 | 83 | 65 | |
| Female Fertility | Fertility Index (%) | 96 | 95 | 93 |
| Number of Implantation Sites | 12.5 | 12.1 | 11.8 | |
| Offspring Viability | Live Births per Litter | 11.8 | 11.5 | 9.2 |
| Pup Survival to Day 4 (%) | 98 | 97 | 85 |
Interpretation of Stress Responses in Toxicity Studies
In toxicological studies, it is crucial to distinguish between adverse effects caused directly by a chemical and those that are secondary to physiological stress. nih.gov Stress can be induced by the test substance itself or by study procedures. nih.gov The perception of stress can activate the hypothalamic-pituitary-adrenal (HPA) axis, leading to a cascade of physiological changes. researchgate.net
Interpreting these responses requires a weight-of-evidence approach, considering all available data. nih.gov Common indicators of a stress response include:
Body and Organ Weight Changes: Decreased body weight gain, and altered weights of organs such as the adrenal glands (increase), thymus, and spleen (decrease). nih.govresearchgate.net
Clinical Pathology: Changes in circulating leukocyte counts, often characterized by increased neutrophils and decreased lymphocytes and eosinophils. nih.gov
Anatomic Pathology: Lymphocyte depletion in the thymus and spleen. nih.gov
These stress-related findings are typically interpreted as indirect effects of the test substance. researchgate.net Properly designed studies with appropriate control groups help to differentiate these secondary responses from primary, target-organ toxicity. nih.gov
Occupational Exposure Level Recommendations
For many industrial chemicals, including this compound, formal Occupational Exposure Limits (OELs) have not been established by regulatory bodies. In the absence of comprehensive toxicological data, a variety of methods can be used to derive provisional or interim OELs for "data-poor" substances to ensure worker safety. ecetoc.orgecetoc.org
The derivation of an OEL is a multi-step process that involves hazard identification, dose-response assessment, and the application of assessment factors to account for uncertainties. frontiersin.orgresearchgate.net For data-poor compounds, approaches may include:
Hazard Banding: Grouping chemicals into categories or "bands" based on their intrinsic hazardous properties (e.g., risk phrases) and assigning a corresponding OEL range. ecetoc.orgecetoc.org
Read-Across: Using toxicological data from a structurally similar and well-studied substance to predict the toxicity of the data-poor compound. ecetoc.org
Use of Acute Toxicity Data: Employing data from acute toxicity tests (e.g., LD50 or LC50 values) to estimate a starting point for a chronic exposure limit. ecetoc.org
Quantitative Structure-Activity Relationships (QSAR): Using computational models to predict toxicity based on the chemical's structure, although this approach has limitations for setting definitive OELs. ecetoc.org
These methods provide a basis for establishing risk management measures until more robust substance-specific data becomes available. researchgate.net The process requires significant toxicological expertise to interpret the available information appropriately. ecetoc.org
Future Research Directions and Emerging Areas
Exploration of Novel Synthetic Methodologies
Traditional synthesis of perfluoroalkyl iodides often involves telomerization, which can present challenges in controlling the distribution of chain lengths and may require significant energy input. google.com Future research is increasingly focused on developing more efficient, selective, and sustainable synthetic routes. A key area of exploration involves metal-free strategies that utilize visible-light-induced electron donor-acceptor (EDA) complexes to generate perfluoroalkyl radicals under mild conditions. rsc.org This approach could provide a versatile and sustainable pathway to heptafluoro-1-iodopropane (B26637) and its derivatives with good functional group tolerance. rsc.org
Further research is needed to overcome issues associated with current methods, such as the use of expensive reagents and the generation of waste, which hinder industrial-scale production. google.com The development of catalytic methods, particularly those using earth-abundant metals or organocatalysts, represents a promising frontier for creating more economical and environmentally benign syntheses.
Advanced Spectroscopic Probes for Molecular Interactions
A deeper understanding of the non-covalent interactions involving this compound is crucial for its application in supramolecular chemistry and materials science. The iodine atom in this compound can act as a halogen bond donor, a highly directional interaction with significant potential in crystal engineering and drug design.
Advanced spectroscopic techniques are pivotal in this exploration. Studies on the closely related isomer, heptafluoro-2-iodopropane, have successfully used Raman spectroscopy to probe the formation of halogen-bonded complexes. rsc.orgnsf.gov These investigations revealed vibrational frequency shifts of up to 8 cm⁻¹, providing significant evidence of charge transfer between the halogen bond donor and acceptor. rsc.orgnsf.gov Future research will likely employ a combination of FTIR, 19F NMR, and coherent anti-Stokes Raman scattering (CARS) spectroscopy to study the thermodynamics and solvent effects on halogen bonding with this compound. researchgate.netresearchgate.net These methods allow for precise characterization of the strength and nature of these molecular interactions, paving the way for the rational design of complex molecular architectures. researchgate.netnih.gov
Computational Design of this compound Derivatives
Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the discovery of new materials and molecules. Density Functional Theory (DFT) has already been used in conjunction with spectroscopic methods to provide insight into the electronic structure and vibrational spectra of halogen-bonded complexes involving heptafluorinated iodopropanes. rsc.orgnsf.gov
The future in this area lies in the in silico design of novel this compound derivatives with tailored properties. By simulating molecular interactions, researchers can predict the effects of structural modifications on the compound's reactivity, stability, and affinity for specific targets. This computational-first approach can significantly reduce the experimental effort required by prioritizing the synthesis of candidates with the highest potential for specific applications, such as in medicinal chemistry or materials science. This strategy is central to modern drug discovery and can be effectively applied to the design of new fluorinated compounds.
Expanding Applications in Catalysis and Medicinal Chemistry
The unique reactivity of this compound makes it a valuable reagent in organic synthesis. Its ability to serve as a source of the heptafluoropropyl radical has been utilized in various addition reactions. researchgate.net Future research will likely expand its role in catalysis, potentially as a component of novel catalyst systems or in the synthesis of fluorinated ligands for transition metal catalysts. zjut.edu.cn The development of chiral organoiodine catalysts for asymmetric transformations is a particularly active area of research that could benefit from precursors like this compound. zjut.edu.cn
In medicinal chemistry, the incorporation of perfluoroalkyl groups can enhance the metabolic stability and bioavailability of drug candidates. This compound serves as a key building block for introducing the C3F7 moiety into complex organic molecules. Emerging applications include the synthesis of fluorinated radiopharmaceuticals for use in medical imaging techniques like positron emission tomography (PET).
| Potential Application Area | Research Focus |
| Catalysis | Development of novel fluorinated ligands and organoiodine catalysts. |
| Medicinal Chemistry | Synthesis of metabolically stable drug candidates and PET imaging agents. |
| Materials Science | Creation of advanced polymers, coatings, and liquid crystals with unique properties. researchgate.net |
| Supramolecular Chemistry | Utilization of halogen bonding for the self-assembly of complex structures. rsc.org |
Comprehensive Environmental Impact and Risk Assessment
As a member of the per- and polyfluoroalkyl substances (PFAS) family, this compound is subject to scrutiny regarding its environmental fate and potential toxicity. nih.gov Short-chain PFAS, like this compound, are generally considered to have lower bioaccumulation potential and shorter biological half-lives than their long-chain counterparts. frontiersin.orgmst.dk However, they exhibit high mobility in soil and water, leading to concerns about the contamination of water resources. nih.gov
Future research must focus on a comprehensive environmental risk assessment specific to this compound. This includes:
Persistence and Degradation: Studying its atmospheric lifetime and pathways for abiotic and biotic degradation. While the C-F bond is exceptionally strong, the C-I bond is susceptible to cleavage, which will be a key factor in its environmental fate.
Mobility and Transport: Modeling its movement through soil, water, and air to predict environmental concentrations. nih.gov
Toxicity: Conducting detailed ecotoxicological studies on representative aquatic and terrestrial organisms to determine potential adverse effects. mst.dkresearchgate.net
A thorough understanding of these factors is essential for responsible management and regulation of the compound. nih.gov
Development of Sustainable Production Methods
The principles of green chemistry are increasingly guiding the development of chemical manufacturing processes. For this compound, this involves moving away from energy-intensive methods and reducing the use of hazardous materials and the generation of waste.
Future research in this domain will target several key areas:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.
Catalytic Processes: Replacing stoichiometric reagents with catalytic alternatives to reduce waste and improve efficiency. rsc.org
Renewable Feedstocks: Exploring pathways to produce fluorinated building blocks from renewable sources, although this remains a significant long-term challenge.
Solvent Reduction: Developing solvent-free reaction conditions or utilizing greener solvents to minimize environmental impact.
One promising approach is the use of visible-light photoredox catalysis, which can often be performed under mild, metal-free conditions, aligning well with the goals of sustainable chemistry. rsc.org Continuous flow manufacturing is another avenue that could improve the safety and efficiency of production. google.com
Q & A
Q. How do solvent polarity and proticity influence the reactivity of this compound in radical reactions?
- Methodological Answer : Screen solvents (e.g., acetonitrile, DMF, water) to assess polarity effects on radical initiation rates. Use electron paramagnetic resonance (EPR) to detect radical intermediates. Corrate results with Kamlet-Taft solvent parameters to build predictive models .
Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
